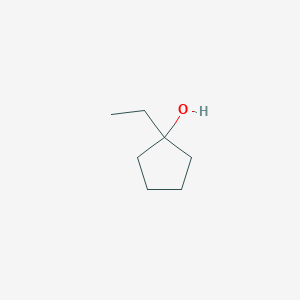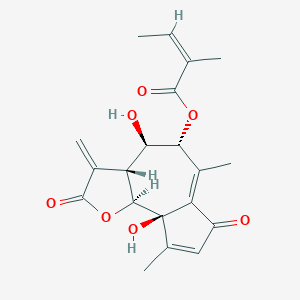
1-Bromo-2-(chloromethoxy)ethane
Vue d'ensemble
Description
1-Bromo-2-(chloromethoxy)ethane is a chemical compound with the CAS Number: 1462-35-7 . It has a molecular weight of 173.44 and its IUPAC name is 1-bromo-2-(chloromethoxy)ethane . The compound is typically stored at a temperature of 4°C and is available in liquid form .
Molecular Structure Analysis
The Inchi Code of 1-Bromo-2-(chloromethoxy)ethane is 1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2 . The Inchi Key is JYGASIIKRZJQEA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-2-(chloromethoxy)ethane is a liquid . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis of Organic Compounds
“1-Bromo-2-(chloromethoxy)ethane” is used as an intermediate for organic synthesis . It plays a crucial role in the production of various organic compounds.
Solvent
This compound is used as a solvent in various chemical reactions . Its properties make it suitable for dissolving a wide range of substances.
Fumigant
“1-Bromo-2-(chloromethoxy)ethane” is used as a fumigant . It helps in the control of pests and insects in various settings.
Synthesis of 2-Alkylidenetetrahydrofurans
It is used in the regio- and diastereoselective synthesis of 2-alkylidenetetrahydrofurans . These compounds have applications in the pharmaceutical industry.
Synthesis of Diketo Derivatives
“1-Bromo-2-(chloromethoxy)ethane” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These are stable and efficient pigments for two-photon excited fluorescence microscopy.
Synthesis of Squarine Dye
This compound can also be used in the synthesis of a squarine dye , which exhibits a selective fluorogenic response towards zinc cation.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Mécanisme D'action
Target of Action
1-Bromo-2-(chloromethoxy)ethane is a versatile compound used in organic synthesis as a reagent or intermediate . The primary targets of this compound are organic molecules that can undergo alkylation reactions or nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution, where a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic carbon of the 1-Bromo-2-(chloromethoxy)ethane . This reaction results in the replacement of the bromine or chlorine atom in the compound with the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by 1-Bromo-2-(chloromethoxy)ethane depend on the specific reactions it undergoes in a given context. In general, it can participate in various organic synthesis reactions, altering the structure and function of target molecules .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on the specific chemical properties of the compound, including its reactivity and the presence of functional groups .
Result of Action
The molecular and cellular effects of 1-Bromo-2-(chloromethoxy)ethane’s action depend on the specific context of its use. In organic synthesis, it can help create a wide variety of complex organic molecules, potentially leading to various biological effects depending on the molecules synthesized .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-2-(chloromethoxy)ethane. For instance, its reactivity might increase with temperature, and it might degrade or react undesirably in certain pH conditions or in the presence of certain chemicals .
Propriétés
IUPAC Name |
1-bromo-2-(chloromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGASIIKRZJQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408541 | |
| Record name | 1-bromo-2-(chloromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(chloromethoxy)ethane | |
CAS RN |
1462-35-7 | |
| Record name | 1-bromo-2-(chloromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)

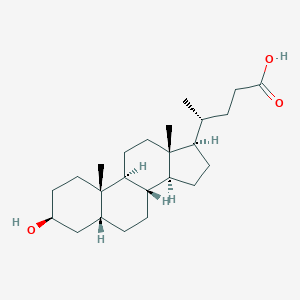
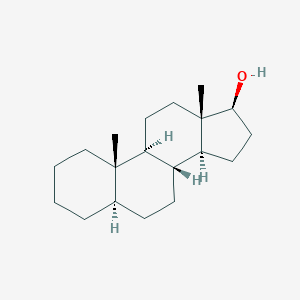
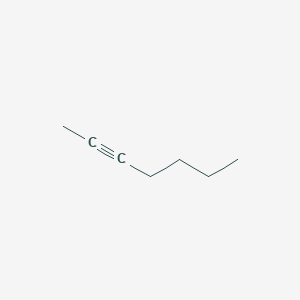
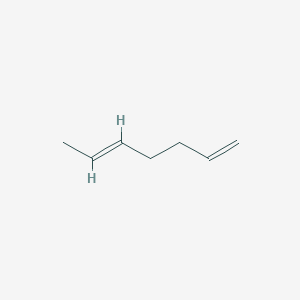

![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)

